

3-Amino-2-fluoropyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Amino-2-fluoropyridine

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This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of **3-Amino-2-fluoropyridine**, a key building block for researchers, scientists, and drug development professionals. This document outlines the compound's significance in the fields of medicinal chemistry and materials science, supported by available data and a potential synthetic pathway.

Core Molecular Data

3-Amino-2-fluoropyridine is a substituted pyridine derivative with the molecular formula $C_5H_5FN_2$. Its chemical structure is characterized by a pyridine ring with an amino group at the 3-position and a fluorine atom at the 2-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.^{[1][2]}

Quantitative data for **3-Amino-2-fluoropyridine** is summarized in the table below for easy reference.

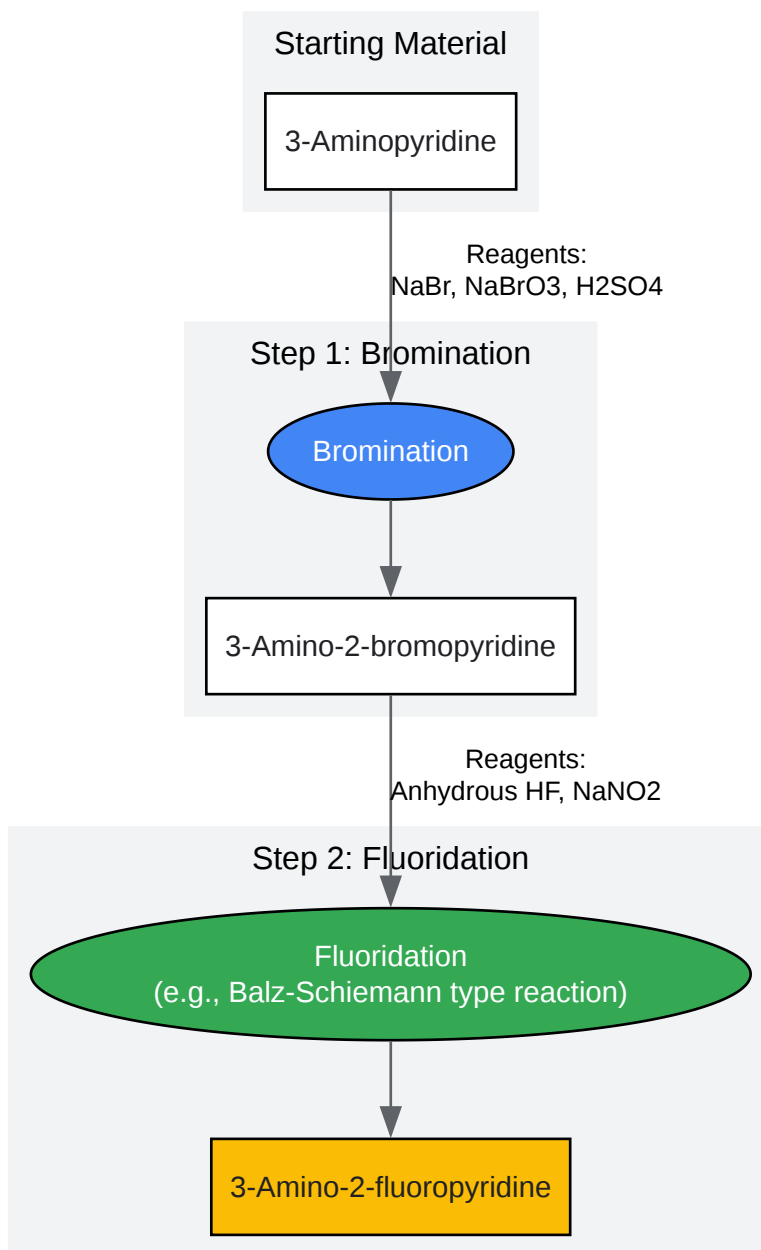
Property	Value	Source
Molecular Formula	C ₅ H ₅ FN ₂	
Molecular Weight	112.11 g/mol	
CAS Number	1597-33-7	
Appearance	Liquid	
Density	1.212 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.563	
SMILES	Nc1ccnc1F	
InChI Key	QVDACIZNNFTBO-UHFFFAOYSA-N	

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **3-Amino-2-fluoropyridine** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the preparation of fluoropyridines. One such method involves a two-step process starting from an aminopyridine precursor, as outlined in patent CN102898358A.[3] This process consists of bromination followed by fluoridation.

A potential synthetic workflow is proposed below:

Potential Synthesis Workflow for 3-Amino-2-fluoropyridine



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Caption: Proposed synthesis of **3-Amino-2-fluoropyridine**.

Experimental Protocol (Hypothetical, based on related syntheses[3][4]):

Step 1: Synthesis of 3-Amino-2-bromopyridine (Intermediate)

- In a reaction vessel under cooling (ice bath), 3-aminopyridine is dissolved in a suitable solvent such as acetonitrile.
- An aqueous solution of sodium bromide and sodium bromate is added to the stirred solution.
- Sulfuric acid is then added dropwise while maintaining a low temperature.
- The reaction is allowed to proceed at room temperature for several hours.
- The reaction mixture is neutralized with a saturated sodium bicarbonate solution.
- The product, 3-amino-2-bromopyridine, is extracted using an organic solvent (e.g., ethyl acetate).
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization.

Step 2: Synthesis of **3-Amino-2-fluoropyridine** (Final Product)

- The intermediate, 3-amino-2-bromopyridine, is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank).
- The solution is cooled to a very low temperature (e.g., -78 °C).
- Sodium nitrite is added portion-wise to the cooled mixture.
- This reaction is a variation of the Balz-Schiemann reaction, where the diazonium salt is formed and subsequently replaced by fluorine.
- Upon completion of the reaction, the mixture is carefully quenched and neutralized.
- The final product, **3-Amino-2-fluoropyridine**, is isolated and purified.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. Handling of anhydrous hydrogen fluoride and diazotization reactions requires extreme caution and appropriate safety measures.

Spectroscopic Data

While comprehensive experimental spectra for **3-Amino-2-fluoropyridine** are not widely published, a reference to its Fourier-Transform Infrared (FTIR) spectrum is available, which can be a valuable tool for structural confirmation.

Applications in Research and Development

3-Amino-2-fluoropyridine serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.^[1] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.

Its applications are particularly noted in:

- **Oncology:** As an intermediate in the creation of novel therapeutic agents for cancer treatment.^[1]
- **Infectious Diseases:** Used in the development of new drugs to combat infectious agents.^[1]
- **Enzyme Inhibition:** The aminopyridine scaffold is a known pharmacophore for kinase inhibitors, and fluorination can enhance binding affinity and selectivity.^[5]
- **Materials Science:** Employed in the development of advanced materials with specific chemical properties.^[1]

Currently, there is a lack of specific, publicly available data detailing the direct involvement of **3-Amino-2-fluoropyridine** in modulating specific biological signaling pathways. However, its use as a fragment in the synthesis of kinase inhibitors suggests that derivatives of this compound could potentially target signaling pathways regulated by kinases, which are often dysregulated in diseases like cancer.^{[5][6]} Further research is warranted to explore the direct biological activities and mechanisms of action of **3-Amino-2-fluoropyridine** and its derivatives.

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